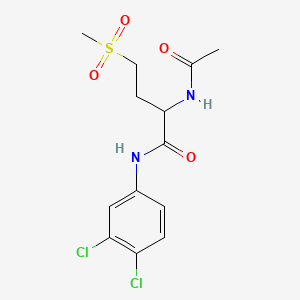

2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide

Description

Properties

IUPAC Name |

2-acetamido-N-(3,4-dichlorophenyl)-4-methylsulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-12(5-6-22(2,20)21)13(19)17-9-3-4-10(14)11(15)7-9/h3-4,7,12H,5-6H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJMJXKYSAWAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide typically involves multiple steps:

Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

Introduction of the dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a suitable precursor is reacted with 3,4-dichlorobenzene.

Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Formation of the butanamide backbone: This involves the coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetamido group or the dichlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines, dechlorinated compounds.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The dichlorophenyl group may enhance binding affinity to certain targets, while the acetamido and methylsulfonyl groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs share the 3,4-dichlorophenyl-acetamide core but differ in substituents and side chains. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Crystallographic and Conformational Differences

The compound in -(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide, exhibits three distinct conformers in its asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°.

Pharmacological and Metabolic Considerations

- Receptor Affinity : BD 1008 and BD 1047 () are sigma receptor ligands with dichlorophenyl groups but lack sulfonyl substituents. The target compound’s methylsulfonyl group could reduce basicity compared to their amine salts, possibly shifting receptor selectivity .

- Metabolic Stability : Methylsulfonyl groups are resistant to oxidative metabolism, unlike the methylthio groups in analogs like N-[4-(methylsulfanyl)phenyl]acetamide (). This may prolong the target compound’s half-life .

- Opioid Analogs : U-49900 () highlights the dichlorophenyl group’s role in opioid activity. However, the target compound’s acetamide backbone and sulfonyl group may steer activity away from opioid receptors toward alternative targets .

Biological Activity

2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Acetamido group : Contributes to its solubility and reactivity.

- Dichlorophenyl moiety : Imparts significant biological activity through interactions with various biological targets.

- Methylsulfonyl group : Enhances metabolic stability and may influence the compound's pharmacokinetics.

Pharmacological Properties

The biological activity of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide has been evaluated in various studies, indicating multiple pharmacological effects:

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory properties in animal models. For instance, in carrageenan-induced paw edema tests, it exhibited a dose-dependent reduction in inflammation markers.

- Analgesic Effects : In acetic acid-induced writhing tests, it demonstrated notable analgesic effects, comparable to standard analgesics like morphine.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using DPPH assays, indicating a strong potential for antioxidant activity.

Case Studies

-

Anti-inflammatory Study

- Objective : To assess the anti-inflammatory effects of the compound in vivo.

- Methodology : Mice were administered varying doses (150 mg/kg and 300 mg/kg) of the compound before carrageenan injection.

- Results : The higher dose group showed a 46.51% reduction in paw edema compared to control groups.

Treatment Dose (mg/kg) % Inhibition Control (Tween-80) 3 ml/kg 0 Compound 150 30.25 Compound 300 46.51 Diclofenac (Standard) 10 47.67 -

Analgesic Activity Assessment

- Objective : Evaluate the analgesic potential using the acetic acid-induced writhing test.

- Methodology : Mice received oral doses of the compound followed by acetic acid administration.

- Results : Significant reductions in writhing were noted at both dosages.

Treatment Dose (mg/kg) Early Phase % Inhibition Late Phase % Inhibition Control 0 0 0 Morphine 5 83.07 92.94 Compound 150 48.71 72.19 Compound 300 74.35 88.38 -

Antioxidant Potential

- The DPPH assay indicated that the compound's free radical scavenging capacity was significant at concentrations of and , achieving scavenging percentages of and , respectively.

The precise mechanisms through which 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide exerts its biological effects are not fully elucidated but may involve:

- Inhibition of pro-inflammatory cytokines.

- Modulation of pain pathways via central nervous system interactions.

- Antioxidant mechanisms involving direct scavenging of reactive oxygen species.

Q & A

Q. What are the key synthetic challenges in preparing 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of intermediates. For example, sulfonation of dichloroaniline derivatives (as seen in structurally similar compounds) must be conducted under anhydrous conditions to avoid hydrolysis . Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonyl group.

- Catalysts : Triethylamine or DMAP improves acylation efficiency .

- Temperature : Stepwise heating (e.g., 60°C for sulfonation, room temperature for amide coupling) minimizes side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound with >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1160 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- NMR : H and C NMR identify substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamido and sulfonyl groups) .

Q. What in vitro assays are appropriate for initial biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) to measure IC₅₀ values .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .

- Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the methylsulfonyl group in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace methylsulfonyl with sulfonamide, sulfonic acid, or hydrogen, retaining the acetamido-dichlorophenyl core .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays (e.g., COX-2 inhibition). Data from structurally similar compounds show methylsulfonyl enhances hydrophobicity and target binding .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions between the sulfonyl group and hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., fixed ATP concentrations in kinase assays) .

- Metabolic Stability Tests : Liver microsome assays identify if differential metabolism explains variability .

- Structural Validation : Compare X-ray/NMR data to confirm compound integrity across labs .

Q. What computational strategies predict target interactions and off-target effects of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., 100 ns trajectories in GROMACS) to assess stability .

- Pharmacophore Modeling : Align compound features (e.g., sulfonyl-acetamido distance) with known active sites .

- Off-Target Screening : Use SwissTargetPrediction to rank potential interactions with non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.